molecular formula C31H37NO4 B12378044 EP3 antagonist 6

EP3 antagonist 6

Cat. No.: B12378044
M. Wt: 487.6 g/mol
InChI Key: PUQCPIMXFYPCIE-MUUNZHRXSA-N
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Description

EP3 antagonist 6 is a potent and selective antagonist of the prostaglandin E2 receptor 3 (EP3 receptor). This compound has shown significant potential in various scientific research fields, particularly in the study of prostaglandin-mediated physiological and pathological processes. This compound is known for its ability to inhibit prostaglandin E2-induced uterine contractions in pregnant rats .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EP3 antagonist 6 involves the preparation of 3-(2-aminocarbonylphenyl)propanoic acid analogs. The synthetic route includes several steps, such as the formation of intermediate compounds through various chemical reactions, including amide bond formation and cyclization . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

EP3 antagonist 6 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles and electrophiles: Such as halides, amines, and acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

EP3 antagonist 6 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

EP3 antagonist 6 is unique in its high selectivity and potency for the EP3 receptor. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Conclusion

This compound is a valuable compound in scientific research, offering insights into the role of prostaglandin E2 and its receptors in various physiological and pathological processes. Its unique properties and wide range of applications make it a significant tool in the fields of chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C31H37NO4

Molecular Weight

487.6 g/mol

IUPAC Name

3-[2-[[(1R)-1-(3,5-dimethylphenyl)-3-methylbutyl]carbamoyl]-4-[(2-methylphenoxy)methyl]phenyl]propanoic acid

InChI

InChI=1S/C31H37NO4/c1-20(2)14-28(26-16-21(3)15-22(4)17-26)32-31(35)27-18-24(10-11-25(27)12-13-30(33)34)19-36-29-9-7-6-8-23(29)5/h6-11,15-18,20,28H,12-14,19H2,1-5H3,(H,32,35)(H,33,34)/t28-/m1/s1

InChI Key

PUQCPIMXFYPCIE-MUUNZHRXSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC2=CC(=C(C=C2)CCC(=O)O)C(=O)N[C@H](CC(C)C)C3=CC(=CC(=C3)C)C

Canonical SMILES

CC1=CC=CC=C1OCC2=CC(=C(C=C2)CCC(=O)O)C(=O)NC(CC(C)C)C3=CC(=CC(=C3)C)C

Origin of Product

United States

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